An In-depth Technical Guide to 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS 39604-66-5)
An In-depth Technical Guide to 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS 39604-66-5)
Abstract
This technical guide provides a comprehensive overview of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS No. 39604-66-5), a specialized organic compound with potential applications in polymer chemistry and medicinal research. A critical aspect of this guide is the clarification of its identity, distinguishing it from the structurally similar and more commonly referenced compound, 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (Xanthoxylin, CAS No. 90-24-4). This document synthesizes the limited available data on its physicochemical properties, outlines plausible synthetic pathways, and explores its putative applications as a photoinitiator and a scaffold for bioactive molecules. By highlighting both the known characteristics and the significant gaps in the current literature, this guide serves as a foundational resource for researchers seeking to investigate this compound's unique potential.
Compound Identification and Structural Clarification
A significant challenge in researching 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is its frequent misidentification with a related acetophenone. It is imperative to establish the precise molecular structure from the outset.
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Correct Compound of Interest: 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
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CAS Number: 39604-66-5[1]
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Structure: Features a deoxybenzoin backbone. The ethanone bridge is substituted with a phenyl group at the second carbon (-CO-CH₂-Ph).
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Commonly Confused Analog: 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone
The presence of the benzyl group (-CH₂-Ph) in the target compound (39604-66-5) fundamentally alters its steric and electronic properties, molecular weight, and reactivity compared to Xanthoxylin. This guide will focus exclusively on the technical details pertaining to CAS 39604-66-5.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is sparse in peer-reviewed literature. The following table consolidates information from chemical supplier databases and computational models.
| Property | Value | Source(s) |
| CAS Number | 39604-66-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.30 g/mol | [1] |
| IUPAC Name | 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | [1] |
| Synonyms | 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone | |
| Appearance | Cream to yellow powder | |
| Melting Point | 112-118 °C | |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O | [1] |
| InChI Key | NIWDJRBUBVCKAV-UHFFFAOYSA-N | [1] |
Synthesis and Characterization Workflow
While a validated, step-by-step synthesis protocol for 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is not published, its structure suggests a plausible synthetic route via the Houben-Hoesch reaction . This reaction is a well-established method for synthesizing aryl ketones from phenols or phenolic ethers and nitriles.[6][7]
Theoretical Synthesis via Houben-Hoesch Reaction
The causality behind this choice of reaction lies in its efficacy for acylating electron-rich phenolic compounds. The highly activated 1,3,5-trimethoxybenzene is an ideal starting material. The reaction would proceed in two key stages: acylation followed by selective demethylation.
Proposed Reaction Scheme: 1,3,5-Trimethoxybenzene + Phenylacetonitrile --(Lewis Acid, HCl)--> Iminium intermediate --(Hydrolysis)--> 1-(2,4,6-Trimethoxyphenyl)-2-phenylethanone --(Selective Demethylation)--> 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful synthesis requires rigorous analytical confirmation at each stage.
Step 1: Houben-Hoesch Condensation
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Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and condenser under an inert atmosphere (Nitrogen or Argon).
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Reagents: Charge the flask with equimolar amounts of 1,3,5-trimethoxybenzene and phenylacetonitrile in anhydrous ether. Add a catalytic amount (e.g., 1.2 equivalents) of anhydrous zinc chloride.
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Reaction: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it with vigorous stirring.
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Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by carefully adding ice-cold water. The resulting ketimine intermediate will hydrolyze to the ketone. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 2: Selective Demethylation
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Reagents: Dissolve the crude 1-(2,4,6-trimethoxyphenyl)-2-phenylethanone from Step 1 in an anhydrous solvent like dichloromethane (DCM).
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Reaction: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add one equivalent of a demethylating agent (e.g., Boron tribromide, BBr₃). The ortho-methoxy group is sterically hindered and electronically favored for cleavage due to chelation with the adjacent carbonyl oxygen.
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Monitoring & Quenching: Stir at low temperature and allow to warm to room temperature slowly. Monitor by TLC. Carefully quench with methanol followed by water.
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Purification: Extract the product with an organic solvent. Purify the final compound using silica gel column chromatography followed by recrystallization to yield the pure 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone.
Step 3: Analytical Characterization
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Confirmation: The structure of the final product must be unequivocally confirmed using:
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¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.
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Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
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FTIR Spectroscopy: To identify key functional groups (phenolic -OH, carbonyl C=O, C-O ethers).
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Potential Applications and Mechanisms of Action
Based on its chemical structure, 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is a candidate for two primary fields of application. It is crucial to note that while these applications are plausible, specific studies on this compound are lacking.
Photoinitiator in Polymer Chemistry
The acetophenone moiety is a classic chromophore used in Type I photoinitiators .[8] Upon absorption of UV light, these molecules undergo unimolecular bond cleavage to generate free radicals, which then initiate polymerization.
Plausible Mechanism (Type I Cleavage): The most likely mechanism is a Norrish Type I cleavage of the bond between the carbonyl carbon and the adjacent benzylic carbon. This is an efficient process for generating two distinct radical species.
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Excitation: The molecule absorbs a photon (hν), promoting it to an excited state.
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α-Cleavage: The excited molecule undergoes homolytic cleavage of the C-C bond alpha to the carbonyl group.
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Radical Formation: This generates a benzoyl radical and a substituted benzyl radical.
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Initiation: Both radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates or methacrylates.
Caption: General workflow of Type I photoinitiation.
Its utility in UV-curable coatings, inks, and adhesives stems from this ability to rapidly generate radicals upon light exposure, leading to fast and efficient curing.[9]
Scaffold in Medicinal Chemistry and Drug Development
The substituted dihydroxyphenyl core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. While specific biological data for CAS 39604-66-5 is not available, vendor information suggests potential antioxidant and antibacterial properties.[1]
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Antioxidant Potential: The phenolic hydroxyl group is a key structural alert for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, with the resulting phenoxy radical being stabilized by resonance across the aromatic ring.
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Antibacterial Potential: Many phenolic compounds exhibit antibacterial activity by disrupting bacterial cell membranes or inhibiting essential enzymes.
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Urease Inhibition: The compound has also been investigated for its potential to inhibit urease, an enzyme implicated in pathologies like peptic ulcers (by Helicobacter pylori) and urinary tract infections.[1]
These potential activities are speculative and require rigorous validation through standardized biological assays (e.g., DPPH assay for antioxidant activity, MIC/MBC determination for antibacterial effects).
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS 39604-66-5) is not publicly available. However, for the structurally related compound 2'-Hydroxy-4',6'-dimethoxyacetophenone (CAS 90-24-4), the following GHS hazard statements are reported:
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H335: May cause respiratory irritation[2]
Prudent Laboratory Practice: Given the lack of specific data and the hazards associated with its close analog, the following precautions are essential:
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Handle in a well-ventilated area or fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of dust and direct contact with skin and eyes.[10]
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Store in a tightly closed container in a cool, dry place.[10]
Conclusion and Future Directions
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS 39604-66-5) is a compound with a clear theoretical basis for applications in polymer science and medicinal chemistry. However, a striking lack of empirical data in the public domain represents a significant barrier to its adoption. For researchers, this presents a clear opportunity.
Key areas for future investigation include:
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Development and Validation of a Synthesis Protocol: Publishing a reliable, high-yield synthesis is the most critical first step.
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Full Analytical Characterization: A complete set of spectroscopic data (NMR, HRMS, FTIR, UV-Vis) is needed to establish a reference standard.
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Mechanistic Studies: Elucidating its efficiency and mechanism as a photoinitiator, including quantum yield determination.
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Systematic Biological Screening: Quantitatively assessing its antioxidant, antibacterial, anti-inflammatory, and other potential biological activities through robust in vitro and in vivo assays.
By addressing these knowledge gaps, the scientific community can unlock the true potential of this unique deoxybenzoin derivative.
References
- Smolecule. (n.d.). Buy 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone | 39604-66-5.
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National Center for Biotechnology Information. (n.d.). Xanthoxylin. PubChem Compound Database. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 90-24-4: Xanthoxylin.
- The Good Scents Company. (n.d.). xanthoxylin, 90-24-4.
- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2'-Hydroxy-4'-6'-dimethoxyacetophenone.
- Barros, R., et al. (2020).
- Houben-Hoesch Reaction. (n.d.). B N College, Bhagalpur.
- Houben-Hoesch Synthesis. (n.d.). Thermo Fisher Scientific - US.
- Sigma-Aldrich. (n.d.). Photoinitiators.
- Organic Reactions. (n.d.). The Hoesch Synthesis.
- National Center for Biotechnology Information. (n.d.). Biological and Mechanistic Activities of Xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)
- Royal Society of Chemistry. (n.d.).
- MDPI. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides.
- Houben-Hoesch Reaction. (n.d.). B N College, Bhagalpur.
- Houben-Hoesch Synthesis. (n.d.). Thermo Fisher Scientific - US.
- Houben-Hoesch Synthesis. (n.d.). Thermo Fisher Scientific - US.
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